molecular formula C18H28ClN3O5S B593870 Hydroxychloroquine-d4 (sulfate) CAS No. 1854126-45-6

Hydroxychloroquine-d4 (sulfate)

Cat. No. B593870
CAS RN: 1854126-45-6
M. Wt: 438
InChI Key: JCBIVZZPXRZKTI-ZYMFQSNRSA-N
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Description

Hydroxychloroquine-d4 (sulfate) is the deuterium labeled version of Hydroxychloroquine sulfate . It is a synthetic antimalarial agent that can also inhibit Toll-like receptor 7/9 (TLR7/9) signaling . It is used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .


Synthesis Analysis

The synthesis of Hydroxychloroquine involves several key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ( (4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) . A preparation method involves condensing 4,7-dichloroquinoline as an initial raw material and a hydroxychloroquine side chain under the action of a catalyst .


Molecular Structure Analysis

The molecular formula of Hydroxychloroquine-d4 (sulfate) is C18 2H4 H22 Cl N3 O . H2 O4 S . The structure of Hydroxychloroquine-d4 (sulfate) is also available in various databases .


Physical And Chemical Properties Analysis

Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is freely soluble in water and practically insoluble in alcohol, chloroform, and in ether .

Scientific Research Applications

  • Treatment of COVID-19 : Hydroxychloroquine sulfate has been explored for the treatment of COVID-19. It has been tested for its in vitro dissolution profile at different biological pH conditions to understand its effectiveness against the virus (Dongala et al., 2021).

  • Risk of Toxic Retinopathy : Long-term use of Hydroxychloroquine sulfate can cause irreversible toxic retinopathy. Studies have focused on the prevalence of this condition and the risk factors associated with it, especially in the context of autoimmune conditions (Melles & Marmor, 2014).

  • Retinal Toxicity and Ocular Screening : There's significant research on the retinal toxicity associated with chronic exposure to Hydroxychloroquine sulfate and its screening, particularly in treating systemic lupus erythematosus and rheumatoid arthritis (Geamănu Pancă et al., 2014).

  • Safety Profile Comparison : Studies have compared the safety profile of Hydroxychloroquine sulfate with common medications like acetaminophen and ibuprofen, particularly during the COVID-19 pandemic (Nguyen et al., 2020).

  • Treatment of Rheumatoid Arthritis : Hydroxychloroquine sulfate has been compared with Ayurvedic formulations for the treatment of rheumatoid arthritis, focusing on efficacy and safety (Chopra et al., 2012).

  • Color Vision Deficiencies : Its use in causing acquired color vision deficiencies has been a topic of research, particularly in patients receiving therapy for rheumatoid arthritis and lupus (Cyert, 1992).

  • Autoantibody Phenotype and Cutaneous Reactions : Studies have been conducted to identify disease features that increase the risk of hydroxychloroquine-associated skin eruptions in dermatomyositis (Wolstencroft et al., 2018).

  • Analytical Method Development : Research has been done on developing and validating Reverse phase RP-HPLC methods for the estimation of Hydroxychloroquine sulfate tablets (Dongala et al., 2020).

  • Systemic Lupus Erythematosus Treatment : Studies have focused on the effects of withdrawing Hydroxychloroquine sulfate in treating systemic lupus erythematosus, highlighting its importance in controlling the manifestations of this disease (New England journal of medicine, 1991).

  • Antiviral Activity Against SARS-CoV-2 : Hydroxychloroquine's in vitro antiviral activity and optimized dosing design for the treatment of SARS-CoV-2 has been a significant area of research (Yao et al., 2020).

  • Hydroxychloroquine in COVID-19 : Analysis of its role in the treatment and prophylaxis of COVID-19, including risk-benefit assessment and rational use during the pandemic (Singh et al., 2020).

  • Sensitive Determination Methods : Development of novel analytical methods for the determination of hydroxychloroquine sulfate in human serum and urine samples, especially important in treatment studies (Bodur et al., 2021).

  • Rheumatoid Arthritis Clinical Effect : Evaluation of hydroxychloroquine sulfate's clinical effect in the treatment of rheumatoid arthritis (Yonghon, 2015).

  • Pediatric Taste-Masking System : Study of an immediate-release formulation of Hydroxychloroquine sulfate with a pediatric taste-masking system for improved compliance and health outcomes in pediatric patients (Pauli et al., 2019).

  • Clinical, Pharmacokinetic, and Technological Aspects : Comprehensive reviews on clinical, pharmacokinetic, and technological aspects of Hydroxychloroquine sulfate for the development of new therapeutic approaches (Ferraz et al., 2014).

  • Study of Impurities : Analysis of impurities in Hydroxychloroquine sulfate using advanced techniques like UHPLC-Q/TOF-MS and LC-SPE-NMR (Xu et al., 2022).

  • Case Report on Toxic Epidermal Necrolysis : Reporting on a case of intermediate Lyell syndrome induced by Hydroxychloroquine sulfate (Laouali et al., 2016).

  • Application in Rheumatism : Review on the application of Hydroxychloroquine sulfate in rheumatism, focusing on its anti-inflammatory, immunosuppressive, and immunoregulatory mechanisms (Yuan-chao, 2010).

Mechanism of Action

Target of Action

Hydroxychloroquine-d4 (sulfate), a deuterium-labeled derivative of Hydroxychloroquine sulfate, is primarily targeted at Toll-like receptor 7/9 (TLR7/9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

Hydroxychloroquine-d4 (sulfate) works by inhibiting TLR7/9 signaling . This inhibition modulates the immune response, reducing inflammation and damage in autoimmune diseases . It also exhibits antimalarial and antiviral activities .

Biochemical Pathways

Hydroxychloroquine-d4 (sulfate) affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta , a marker of autophagy, in a concentration-dependent manner .

Pharmacokinetics

Hydroxychloroquine-d4 (sulfate) is intended for use as an internal standard for the quantification of hydroxychloroquine by GC- or LC-MS . The deuterium substitution in the molecule has the potential to affect the pharmacokinetic and metabolic profiles of the drug . .

Result of Action

The inhibition of TLR7/9 signaling by Hydroxychloroquine-d4 (sulfate) results in a modulation of the immune response, reducing inflammation and damage in autoimmune diseases . Its antimalarial activity is exhibited against the chloroquine-sensitive NF54 and D6 strains of P. falciparum . It also shows antiviral activity, reducing viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 (sulfate). For instance, the drug’s ecotoxicity and bioaccumulation potential have been noted due to its ecological persistence . The improper treatment of waste and lack of proper legislation have led to the contamination of surface and groundwater with Hydroxychloroquine and its toxic metabolites . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Safety and Hazards

Hydroxychloroquine sulfate is harmful if swallowed and causes serious eye irritation . Clinicians should be aware of the risk of irreversible and progressive retinal toxicity and rarely, cardiomyopathy .

Future Directions

Hydroxychloroquine is well-tolerated, inexpensive, and widely available and therefore, should its indications expand in the future, it would certainly be welcomed . Research is also underway to investigate the efficacy of hydroxychloroquine in primary membranous nephropathy, Alport’s syndrome, systemic vasculitis, anti-GBM disease, acute kidney injury and for cardiovascular risk reduction in chronic kidney disease .

properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-ZYMFQSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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